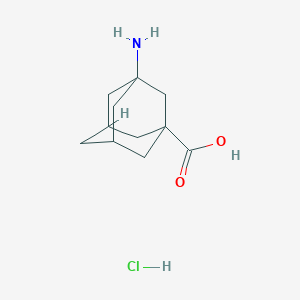![molecular formula C17H21ClF3NO B2907764 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397182-75-0](/img/structure/B2907764.png)
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP has been widely studied due to its potential use as a research tool in the field of neuroscience. The compound has been found to have a variety of biochemical and physiological effects, which we will explore in
Mécanisme D'action
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, leading to the activation of downstream signaling pathways. The compound has been found to increase the release of serotonin in the brain, which may contribute to its anxiogenic effects. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects:
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has a variety of biochemical and physiological effects, which have been studied extensively in animal models. The compound has been found to increase locomotor activity, induce hyperthermia, and cause changes in the sleep-wake cycle. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to increase the release of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide as a research tool is its high affinity for serotonin receptors, which allows for the selective activation of specific pathways. However, the compound has been found to have a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects. Additionally, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have off-target effects at higher doses, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the study of the compound's effects on the gut-brain axis, as serotonin is known to play a role in the regulation of gastrointestinal function. Another area of interest is the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2C receptors, which could lead to the development of more effective treatments for anxiety disorders. Finally, the use of 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), could lead to the development of more effective treatments for depression and other mood disorders.
Conclusion:
In conclusion, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has been widely studied as a research tool in the field of neuroscience. The compound has a variety of biochemical and physiological effects, which have been studied extensively in animal models. While 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity for serotonin receptors, it also has limitations, including a narrow therapeutic window and off-target effects at higher doses. Future research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide could lead to a better understanding of the role of serotonin in the regulation of mood, appetite, and sleep, and the development of more effective treatments for anxiety and mood disorders.
Méthodes De Synthèse
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylphenylacetonitrile with cycloheptylmagnesium bromide, followed by reaction with chloroacetyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used as a research tool in the field of neuroscience due to its ability to bind to serotonin receptors in the brain. The compound has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to have anxiogenic effects, making it a useful tool in the study of anxiety disorders.
Propriétés
IUPAC Name |
2-chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3NO/c18-11-16(23)22(12-13-5-3-1-2-4-6-13)15-9-7-14(8-10-15)17(19,20)21/h7-10,13H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCQTVDVFHWXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416910 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)
![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2907691.png)
![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)


![6-[(2,4-Dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907704.png)